molecular formula C19H24N2O2 B4147301 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B4147301
M. Wt: 312.4 g/mol
InChI Key: MUAGDAKXIURKHP-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to a pyridinylmethyl group via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid under basic conditions to form 4-tert-butylphenoxyacetic acid.

    Amidation: The 4-tert-butylphenoxyacetic acid is then converted to its corresponding amide by reacting with 2-pyridinylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Ditert-butylphenol: Known for its antioxidant properties.

    4-tert-butylphenol: Used in the synthesis of various organic compounds.

    N-(2-pyridinylmethyl)acetamide: Similar structure but lacks the phenoxy moiety.

Uniqueness

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide is unique due to the combination of its phenoxy, tert-butyl, and pyridinylmethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(18(22)21-13-16-7-5-6-12-20-16)23-17-10-8-15(9-11-17)19(2,3)4/h5-12,14H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAGDAKXIURKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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